Sodium N,2-dicyanoacetamidate

Übersicht

Beschreibung

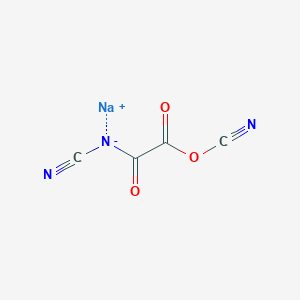

Sodium N,2-dicyanoacetamidate is an organic compound with the molecular formula C₄H₂N₃NaO. It is a sodium salt derivative of N,2-dicyanoacetamide. This compound is known for its applications in organic synthesis, particularly in the formation of heterocyclic compounds. It is characterized by the presence of two cyano groups and an acetamide group, which contribute to its reactivity and versatility in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sodium N,2-dicyanoacetamidate typically involves the reaction of N,2-dicyanoacetamide with a sodium base. One common method is the treatment of N,2-dicyanoacetamide with sodium hydroxide in an aqueous solution. The reaction is carried out at room temperature, and the product is isolated by filtration and drying.

Industrial Production Methods: On an industrial scale, this compound can be produced by reacting cyanamide with sodium hydroxide solution and cyanogen chloride in an aqueous medium. The reaction is conducted at temperatures ranging from 20 to 100°C and a pH of 7.0 to 10.0. This method yields high purity this compound with good efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium N,2-dicyanoacetamidate undergoes various types of chemical reactions, including:

Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.

Condensation Reactions: The compound can undergo condensation reactions with various reagents to form heterocyclic compounds.

Addition Reactions: The cyano groups can also participate in addition reactions with electrophiles.

Common Reagents and Conditions:

Nucleophiles: this compound reacts with nucleophiles such as amines and alcohols under mild conditions.

Electrophiles: The compound can react with electrophiles like alkyl halides and acyl chlorides to form substituted products.

Major Products Formed: The major products formed from these reactions include various heterocyclic compounds, such as pyrazoles, pyridines, and triazines. These products are often of significant interest in medicinal chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Sodium N,2-dicyanoacetamidate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to act as a building block for more complex molecules makes it valuable in drug development.

Key Pharmaceutical Uses:

- Synthesis of Antihistamines : It has been utilized in the synthesis of antihistaminic drugs, improving the efficacy and safety profiles of these medications .

- Antidotes for Cyanide Poisoning : The compound plays a role in developing antidotes for cyanide toxicity, particularly through its derivatives that can bind to cyanide ions .

Agrochemical Applications

The agricultural sector benefits from this compound due to its fungicidal properties. It is used as an intermediate in the production of various agrochemicals.

Fungicidal Properties:

- Fungicides Development : Research indicates that derivatives of this compound can be converted into effective fungicides. These compounds exhibit significant antifungal activity against a range of plant pathogens .

- Intermediates for Fungicide Synthesis : The compound is crucial for synthesizing other agricultural chemicals that protect crops from fungal infections .

Analytical Chemistry Applications

In analytical chemistry, this compound is employed in various methods for detecting and quantifying substances.

Spectrophotometric Assays:

- D-Glucose Detection : A notable application is in the spectrophotometric assay for D-glucose detection, where the compound contributes to a rapid and non-toxic method for quantitative analysis .

- Determination of H1 Antagonists : The compound has also been used in methods for determining antihistaminic drugs through spectrofluorimetric techniques .

Synthesis and Synthetic Applications

The synthesis of this compound involves several chemical reactions that allow it to serve as a precursor for numerous derivatives.

Synthetic Pathways:

- Reactions with Nitrite Salts : A common method involves reacting cyanoacetamide with nitrite salts under controlled conditions to yield various derivatives that can be further modified into functional compounds .

- Alkylation and Acylation Reactions : The compound can undergo alkylation or acylation without isolation from the reaction mixture, facilitating the development of new chemical entities efficiently .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound in various contexts:

Wirkmechanismus

The mechanism of action of Sodium N,2-dicyanoacetamidate involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of cyano groups. These groups can interact with various molecular targets, leading to the formation of new chemical bonds and the generation of biologically active compounds. The pathways involved in these reactions are often complex and depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

N,2-Dicyanoacetamide: The parent compound of Sodium N,2-dicyanoacetamidate, which lacks the sodium ion.

Sodium Dicyanamide: Another sodium salt with similar reactivity but different structural features.

Cyanoacetamide Derivatives: A broad class of compounds with similar cyano and acetamide functionalities.

Uniqueness: this compound is unique due to its dual cyano groups and the presence of a sodium ion, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in organic synthesis and industrial applications .

Biologische Aktivität

Sodium N,2-dicyanoacetamidate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is a dicyano derivative of acetamide, characterized by the presence of two cyano groups attached to the acetamide structure. Its molecular formula is C₅H₄N₄NaO, and it exhibits properties that make it a versatile synthon in organic synthesis.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of this compound and its derivatives. The compound has shown significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli (Gram-negative) | 14 | |

| Staphylococcus aureus (Gram-positive) | 16 | |

| Candida albicans (Fungal) | 12 | |

| Aspergillus flavus (Fungal) | 11 |

The above table summarizes the inhibition zones measured using the disc diffusion method. The compound demonstrated moderate to excellent antifungal and antibacterial activities, comparable to standard antibiotics such as Amphotericin B.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve interference with microbial cell wall synthesis and disruption of metabolic pathways. Molecular docking studies have indicated that the compound binds effectively to target proteins involved in bacterial metabolism, leading to growth inhibition.

Case Study: Molecular Docking Analysis

In a study involving molecular docking simulations, this compound derivatives were assessed for their binding affinities against various bacterial proteins. The most favorable binding energy was observed at -7.7 kcal/mol for interactions with Staphylococcus aureus proteins, indicating strong potential as an antibacterial agent .

Other Biological Activities

Beyond its antimicrobial properties, this compound has been investigated for additional therapeutic activities:

- Antifungal Activity : Effective against multiple fungal strains, showing promise as an antifungal agent.

- Anti-inflammatory Properties : Some derivatives have exhibited anti-inflammatory effects in vitro.

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, warranting further investigation into its application in cancer therapy .

Synthesis and Derivatives

This compound can be synthesized through various chemical reactions involving cyanoacetylation processes. The versatility of this compound allows for the development of numerous derivatives with enhanced biological activities.

Table 2: Synthesis Pathways for Derivatives

| Synthesis Method | Product Derivative | Yield (%) |

|---|---|---|

| Knoevenagel Condensation | α,β-unsaturated derivatives | 75 |

| Cyclization with Carbon Disulfide | Thiazole derivatives | 70 |

| Reaction with Anilines | Pyrazole derivatives | 65 |

These synthetic pathways highlight the ability to modify this compound to enhance its biological efficacy.

Eigenschaften

IUPAC Name |

sodium;(2-cyanato-2-oxoacetyl)-cyanoazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HN3O3.Na/c5-1-7-3(8)4(9)10-2-6;/h(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZESEQCLZLZVMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[N-]C(=O)C(=O)OC#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-10-2 | |

| Record name | Sodium N,2-dicyanoacetamidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium N,2-dicyanoacetamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.